molecular formula C8H10ClNOS B8273109 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde hydrochloride

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde hydrochloride

Cat. No. B8273109
M. Wt: 203.69 g/mol
InChI Key: ONBXVZOJAXVSCT-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

To a cold (0° C.) suspension of 1.5 g. (7.4 mmol) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde hydrochloride in 50 mL methylene chloride, under N2 atm., dry conditions, was added dropwise under stirring 2.6 mL (2.5 eqs) of triethylamine. RM stirred for 30 min at 0° C. and a solution of 0.7 g. (8.1 mmol, 1.1 eqs) of acetyl chloride in 15 mL methylene chloride was dropwise added, RM allowed to reach RT and stirred for 3 hours. Filtered trough a celite pad, filtrate washed with 3×50 mL water, dried, evaporated, gave 1.1 g. (71.4%) of the title compound, viscous oil, (M+H)+ 210.3.
Quantity
7.4 mmol
Type
reactant
Reaction Step One
Quantity
8.1 mmol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
71.4%

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[C:3]1[CH:11]=[O:12].[C:13](Cl)(=[O:15])[CH3:14]>C(Cl)Cl>[C:13]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][C:3]([CH:11]=[O:12])=[CH:4][C:5]=2[CH2:6]1)(=[O:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
7.4 mmol
Type
reactant
Smiles
Cl.S1C(=CC=2CNCCC21)C=O
Step Two
Name
Quantity
8.1 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring 2.6 mL (2.5 eqs) of triethylamine
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a cold (0° C.) suspension of 1.5 g
CUSTOM
Type
CUSTOM
Details
, dry conditions
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
RM stirred for 30 min at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to reach RT
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtered trough a celite pad, filtrate
WASH
Type
WASH
Details
washed with 3×50 mL water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
gave 1.1 g

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC2=C(CC1)SC(=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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